(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I)
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Overview
Description
(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) is a coordination compound that features a copper(I) ion coordinated to 2,9-dimethyl-1,10-phenanthroline and a thiophenolate ligand. This compound is of interest due to its unique structural and electronic properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) typically involves the reaction of copper(I) salts with 2,9-dimethyl-1,10-phenanthroline and thiophenol. A common method includes dissolving copper(I) chloride in a solvent such as acetonitrile, followed by the addition of 2,9-dimethyl-1,10-phenanthroline and thiophenol. The reaction mixture is then stirred under an inert atmosphere, such as nitrogen, to prevent oxidation. The product is usually isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) can undergo various chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.
Reduction: The compound can participate in redox reactions where the copper(I) center is reduced.
Substitution: Ligand exchange reactions can occur, where the thiophenolate or 2,9-dimethyl-1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.
Major Products
Oxidation: The major product is typically a copper(II) complex.
Reduction: The major product is a copper(0) species or a reduced ligand.
Substitution: The major products are new copper(I) complexes with different ligands.
Scientific Research Applications
(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) involves the coordination of the copper(I) ion to the ligands, which stabilizes the copper in its +1 oxidation state. The compound can interact with biological molecules, such as proteins and DNA, through coordination and redox reactions. The copper(I) center can undergo redox cycling, generating reactive oxygen species that can damage cellular components . The thiophenolate ligand can also participate in redox reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
(2,9-Dimethyl-1,10-phenanthroline)copper(I): Lacks the thiophenolate ligand, which affects its reactivity and applications.
(2,9-Dimethyl-1,10-phenanthroline)(phenylthiolato)copper(I): Similar structure but with a different thiolate ligand, which can alter its electronic properties and reactivity.
(2,9-Dimethyl-1,10-phenanthroline)(methylthiolato)copper(I): Another similar compound with a different thiolate ligand.
Uniqueness
(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) is unique due to the presence of both 2,9-dimethyl-1,10-phenanthroline and thiophenolate ligands, which confer specific electronic and steric properties. These properties make it particularly effective in catalysis and as an antimicrobial agent .
Properties
IUPAC Name |
benzenethiolate;copper(1+);2,9-dimethyl-1,10-phenanthroline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.C6H6S.Cu/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;7-6-4-2-1-3-5-6;/h3-8H,1-2H3;1-5,7H;/q;;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJJHLVBPPUMLN-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.C1=CC=C(C=C1)[S-].[Cu+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17CuN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156752 |
Source
|
Record name | (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130808-14-9 |
Source
|
Record name | (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130808149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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